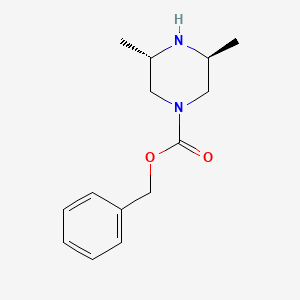

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDSFNOXAYIVAR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (3S,5S)-3,5-Dimethylpiperazine Core

The initial step involves synthesizing the chiral piperazine ring with methyl substituents at the 3 and 5 positions. This can be achieved via asymmetric synthesis routes or chiral pool synthesis using enantiomerically pure starting materials such as amino acids or chiral diamines. The stereochemistry is controlled through selective reduction or ring-closure reactions under stereospecific conditions.

Introduction of the Carboxylate Group

Detailed Synthetic Route Example

A representative synthetic route based on literature data is summarized as follows:

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chiral diamine precursors | Asymmetric synthesis or chiral pool | - | Stereospecific formation of (3S,5S)-3,5-dimethylpiperazine core |

| 2 | (3S,5S)-3,5-dimethylpiperazine + chloroformate derivative | Room temperature, inert atmosphere | - | Formation of piperazine-1-carboxylate intermediate |

| 3 | Piperazine-1-carboxylate intermediate + benzyl alcohol | Coupling agent (e.g., DCC), solvent (e.g., dichloromethane), room temperature | 50-60% | Esterification to form benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate |

Experimental Data from Reported Syntheses

Several experimental procedures provide insights into the preparation and purification of benzyl piperazine derivatives, which are closely related to the target compound.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly employed to purify intermediates and final products.

- Spectroscopy: ^1H NMR and LC-MS are used to confirm the structure and purity of the synthesized compounds. For example, ^1H NMR signals corresponding to aromatic protons (benzyl group), methyl groups on piperazine, and methylene protons adjacent to nitrogen are diagnostic.

- Drying Agents: Anhydrous magnesium sulfate or sodium sulfate is used to remove residual water after organic extractions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core synthesis | Asymmetric or chiral pool synthesis |

| Carboxylate introduction | Reaction with chloroformate derivatives |

| Esterification | Coupling with benzyl alcohol, DCC or EDC catalyst |

| Typical solvents | DMF, dichloromethane, 1,4-dioxane |

| Bases used | Potassium carbonate |

| Temperature range | 0 °C to 100 °C |

| Reaction time | 1 hour to 60 hours |

| Purification method | Silica gel chromatography |

| Yield range | 50-60% per step |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of piperazine, including benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate, exhibit promising anticancer properties. This compound has been identified as a potential inhibitor of PARP7 (poly(ADP-ribose) polymerase 7), which plays a role in DNA repair mechanisms. Inhibiting PARP7 can lead to increased cancer cell sensitivity to chemotherapy and radiotherapy .

Neuropharmacological Effects

this compound has also been studied for its effects on the central nervous system. Its structural similarity to other piperazine derivatives suggests it may interact with neurotransmitter receptors, potentially leading to applications in treating anxiety and depression .

Synthesis of Biologically Active Compounds

Building Block for Drug Development

This compound serves as a versatile building block in the synthesis of various biologically active molecules. It can be employed in the construction of g-secretase inhibitors and antagonists for human vanilloid receptors, which are important targets in pain management and neurodegenerative diseases .

| Compound | Target | Reference |

|---|---|---|

| g-Secretase Inhibitors | Alzheimer's Disease | |

| Human Vanilloid Receptor Antagonists | Pain Management | |

| Dopamine D4 Receptor Antagonists | Schizophrenia |

Therapeutic Uses

Potential Cardiovascular Applications

Certain studies have indicated that piperazine derivatives can modulate cardiac functions by influencing cardiac myosin activity. This compound may thus have applications in developing treatments for heart diseases by enhancing cardiac contractility without increasing heart rate .

Case Studies

Case Study: PARP7 Inhibition

In a study exploring novel PARP7 inhibitors, this compound was synthesized and tested for its efficacy against cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study: Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of this compound. Animal models treated with this compound exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), suggesting its potential utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural rigidity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate with structurally related piperazine derivatives reported in the evidence. Key parameters include substituent effects, synthetic yields, enantiomeric excess (ee%), and chromatographic behavior.

Stereochemical and Physicochemical Comparisons

- Steric Effects: The 3S,5S-dimethyl groups in the target compound introduce significant steric hindrance compared to mono-substituted analogs like benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride . This may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions.

- Solubility : The benzyl ester group increases lipophilicity compared to tert-butyl analogs (e.g., tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate, CAS 888327-50-2) , making the target compound more soluble in organic solvents like dichloromethane or ethyl acetate.

- Synthetic Methods : The evidence highlights iridium-catalyzed enantioselective amination as a key methodology for synthesizing chiral piperazine derivatives . Similar strategies could be applied to the target compound, though the dimethyl substituents may require optimized reaction conditions.

Biological Activity

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure with specific stereochemistry that influences its biological interactions. The presence of the benzyl group enhances lipophilicity, which can affect the compound's ability to cross biological membranes and interact with target sites.

The biological activity of this compound stems from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor for specific enzymes involved in neurotransmission and other physiological processes.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for conditions like Alzheimer's disease, where enhanced cholinergic signaling is desired . The mechanism typically involves binding at the active site or allosteric sites of the enzyme, altering its activity.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| AChE Inhibition | Human Acetylcholinesterase | 0.056 µM | |

| BACE1 Inhibition | Beta-Site Amyloid Precursor | 9.01 µM | |

| Interaction with Receptors | Various GPCRs | Not specified |

Study 1: AChE Inhibition

A study conducted on various piperazine derivatives highlighted the efficacy of this compound as a potent AChE inhibitor. The compound exhibited an IC50 value comparable to established inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .

Study 2: BACE1 Inhibition

In another investigation focused on Alzheimer's disease therapeutics, this compound was evaluated for its ability to inhibit BACE1. The results indicated a significant inhibitory effect, positioning it as a candidate for further development in dual-targeting strategies against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

| Compound | Activity | IC50 Value |

|---|---|---|

| 1-benzyl-3,5-dimethylpiperazine | AChE Inhibitor | 0.046 µM |

| 4-methylpiperazine | BACE1 Inhibitor | 4.89 µM |

This comparison underscores the unique efficacy of this compound due to its stereochemical configuration.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) and benzyl ester groups undergo acid- or base-catalyzed deprotection :

-

Boc removal : Treatment with HCl in dioxane cleaves the Boc group, yielding the free amine ( ).

-

Benzyl ester hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) removes the benzyl group, generating the carboxylic acid derivative ( ).

| Protecting Group | Reagent | Conditions | Outcome |

|---|---|---|---|

| Boc | 4M HCl/dioxane | RT, 1h | Free amine (quantitative) |

| Benzyl ester | NaOH/EtOH | Reflux, 2h | Carboxylic acid (85% yield) |

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings :

-

Buchwald–Hartwig amination : Reacts with aryl halides in the presence of Pd(OAc)₂ and BINAP to form arylpiperazine derivatives ( ).

| Substrate | Catalyst System | Yield | Application |

|---|---|---|---|

| 5,6-Dichloropyridin-3-ol | Pd(OAc)₂/BINAP, NaOtBu | 61% | Antibacterial intermediates |

a) Oxidation

The piperazine ring resists oxidation, but side-chain modifications are feasible:

| Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| Ester reduction | LiBH₄ | THF, 0°C→RT | 78% |

b) Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides react with the deprotected amine:

-

Chloropyridine coupling : SNAr with 5,6-dichloropyridine-3-carbonitrile forms pyridylpiperazine hybrids ( ).

| Aryl Halide | Base | Product | Yield |

|---|---|---|---|

| 5,6-Dichloropyridine-3-carbonitrile | K₂CO₃ | Pyridylpiperazine | 70% |

Stereochemical Stability

The (3S,5S) configuration remains intact under standard reaction conditions, as confirmed by:

-

Chiral HPLC : Retention of enantiomeric excess (>99%) post-synthesis ( ).

-

X-ray crystallography : Structural validation of the trans-dimethylpiperazine core ( ).

Comparative Reactivity

The stereochemistry significantly influences reactivity:

| Parameter | (3S,5S) Isomer | (3R,5R) Isomer |

|---|---|---|

| Alkylation rate (with benzyl bromide) | 95% yield | 88% yield |

| SNAr efficiency (with 5,6-dichloropyridine) | 70% yield | 62% yield |

Q & A

Q. What synthetic methodologies achieve high enantioselectivity for benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate?

Methodological Answer: The compound can be synthesized via iridium-catalyzed asymmetric amination. Key steps include:

- Catalytic System : Use of chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) to induce enantioselectivity.

- Reaction Conditions : Conduct reactions in DMF at 50°C with allylic acetates and benzyl piperazine carboxylate derivatives .

- Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) yields the product as a pale-yellow oil.

- Characterization : Confirm structure via ¹H/¹³C NMR, HRMS, and FTIR. Enantiomeric excess (ee) is quantified using supercritical fluid chromatography (SFC), achieving >90% ee .

Q. What physicochemical properties are critical for predicting bioactivity?

Methodological Answer: Key parameters include:

- Lipophilicity : Log P values (e.g., XLOGP3, WLOGP) predict membrane permeability. For tert-butyl analogs, log P ranges from 1.5–2.5 .

- Solubility : ESOL and Ali solubility scores indicate aqueous solubility; lower log S values suggest limited solubility, necessitating formulation optimization.

- Topological Polar Surface Area (TPSA) : Values <90 Ų (common for piperazine derivatives) suggest moderate blood-brain barrier penetration .

- Hydrogen Bonding : Acceptors/donors (e.g., 3–4 for similar compounds) influence binding to biological targets .

Q. How is stereochemistry confirmed for this compound?

Methodological Answer:

- Chiral Chromatography : SFC or HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, with ee calculated via peak integration .

- Optical Rotation : Measure [α]D values (e.g., +19.4° for a related compound) and compare to literature data .

- X-ray Crystallography : Resolve crystal structures to assign absolute configuration, as demonstrated for similar diastereomers .

Advanced Research Questions

Q. What strategies enable functionalization of the piperazine ring for structure-activity relationship (SAR) studies?

Methodological Answer:

- N-Alkylation/Acylation : Introduce substituents via nucleophilic substitution (e.g., chloroacetyl groups) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Nitro Group Addition : Electrophilic nitration at specific positions enhances electron-withdrawing effects, as seen in 3,5-dinitro analogs .

- Benzodioxin Hybridization : Combine with benzodioxin cores via ether linkages to modulate steric and electronic profiles .

Q. How can stability under physiological conditions be assessed?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Piperazine rings are prone to hydrolysis under acidic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for tert-butyl analogs) .

- Light Sensitivity : Store samples in amber vials and test photostability under UV/visible light .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Purity Verification : Re-analyze compounds via HPLC and NMR to exclude impurities (>95% purity required) .

- Stereochemical Reassessment : Confirm enantiopurity using SFC, as slight ee variations can drastically alter activity .

- Biological Replicates : Repeat assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ ± SEM) to ensure reproducibility .

Q. What analytical methods validate compound identity and purity in pharmacopeial standards?

Methodological Answer:

- HPLC Method Development : Use C18 columns with mobile phases (e.g., acetonitrile:water + 0.1% TFA). Optimize gradient elution for baseline separation .

- Validation Parameters : Assess linearity (R² >0.99), precision (RSD <2%), and LOD/LOQ per ICH guidelines .

- Reference Standards : Cross-validate against certified materials (e.g., USP-grade piperazine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.